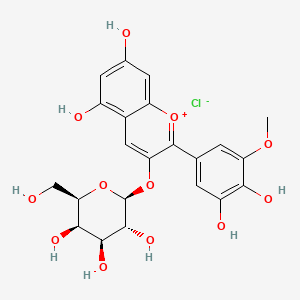

Petunidin 3-O-galactoside chloride

Vue d'ensemble

Description

Petunidin 3-galactoside is an anthocyanidin glycoside.

Petunidin 3-galactoside is a natural product found in Vaccinium padifolium, Berberis buxifolia, and other organisms with data available.

Mécanisme D'action

Target of Action

Petunidin 3-O-galactoside chloride is a flavonoid compound that has been found to have antioxidant activity . It is known to target reactive oxygen species (ROS) production in vitro, as well as mitochondrial functions and oxidative stress in vivo .

Mode of Action

This compound interacts with its targets by inhibiting the production of reactive oxygen species (ROS), thereby reducing oxidative stress . This interaction results in the modulation of mitochondrial functions, which can lead to a decrease in oxidative stress and inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its antioxidant activity. By inhibiting ROS production, this compound can modulate various biochemical pathways that are associated with oxidative stress and inflammation . The downstream effects of this modulation can include a reduction in inflammation and oxidative damage, which can have beneficial effects on health .

Pharmacokinetics

The potential bioactivity of this compound depends on its absorption, metabolism, and excretion in the human body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in oxidative stress and inflammation. By inhibiting ROS production, this compound can reduce oxidative damage at the molecular and cellular levels . This can lead to a decrease in inflammation and potentially provide protection against various chronic diseases .

Analyse Biochimique

Biochemical Properties

Petunidin 3-O-galactoside chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is an effective inhibitor of reactive oxygen species (ROS) production, which helps in reducing oxidative stress in cells . Additionally, it inhibits proinflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukin-1 beta (IL-1β), thereby exhibiting anti-inflammatory properties . The compound also interacts with mitochondrial functions, further contributing to its antioxidant effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the enzyme tyrosinase, which plays a key role in melanin biosynthesis . This inhibition can affect cell signaling pathways related to melanin production and potentially reduce hyperpigmentation. Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the catalytic site of tyrosinase, acting as a competitive inhibitor and blocking melanin production . The compound also interacts with various biomolecules to inhibit ROS production and reduce oxidative stress . Additionally, it modulates gene expression related to inflammation and oxidative stress, further contributing to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at the recommended temperature and protected from light . Long-term studies have shown that it maintains its antioxidant and anti-inflammatory properties over extended periods . Its stability and effectiveness can be influenced by factors such as pH, temperature, and exposure to light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without any adverse effects . At higher doses, it may cause toxicity and adverse effects, such as gastrointestinal disturbances and liver damage . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to antioxidant and anti-inflammatory activities. It interacts with enzymes such as tyrosinase and other oxidases to modulate oxidative stress and inflammation . The compound’s metabolism involves glycosylation, which enhances its stability and bioavailability . Additionally, it affects metabolic flux and metabolite levels, contributing to its overall bioactivity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Its distribution within tissues is essential for its bioactivity and therapeutic effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the central vacuole of plant cells, where it contributes to pigmentation and antioxidant activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is crucial for its role in cellular processes and overall bioactivity.

Activité Biologique

Petunidin 3-O-galactoside chloride is a flavonoid compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and practical applications.

Chemical Profile

- Chemical Name: this compound

- CAS Number: 28500-02-9

- Molecular Formula: CHClO

- Molecular Weight: 514.864 g/mol

Antioxidant Activity

This compound exhibits significant antioxidant properties . Research indicates that it can enhance the activity of intracellular antioxidant enzymes, including superoxide dismutase and catalase, which play crucial roles in mitigating oxidative stress in cells .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Petunidin 3-O-galactoside | 132.4 ± 3.7 |

| Cyanidin 3-O-glucoside | 114.2 ± 7.8 |

| Delphinidin | 130.5 ± 2.8 |

Anti-Inflammatory Effects

The compound has been shown to modulate inflammatory responses by reducing the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. In vitro studies suggest that petunidin can inhibit pathways associated with inflammation, including the NF-κB signaling pathway .

- Inhibition of NF-κB: Petunidin reduces the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators.

- Cytokine Modulation: It decreases levels of inflammatory cytokines and promotes apoptosis in inflamed tissues.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It has been observed to impair tumor growth and induce apoptosis in various cancer cell lines, including melanoma and colorectal cancer cells .

Case Studies

- Melanoma Cells: Treatment with petunidin resulted in significant inhibition of B16-F10 murine melanoma cell proliferation.

- Colorectal Cancer: The compound was effective in modulating cell cycle progression and inducing apoptosis through the NF-κB signaling pathway.

Antibacterial Activity

Petunidin has demonstrated antibacterial properties against various strains, including drug-resistant bacteria. In vitro assays revealed a minimum inhibitory concentration (MIC) ranging from 0.78 mg/mL to 25.00 mg/mL against tested pathogens .

Table 2: Antibacterial Efficacy

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Klebsiella spp. | 0.78 |

| Acinetobacter baumannii | 25.00 |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C22H23ClO12

- Molecular Weight : Approximately 514.864 g/mol

- Structure : The compound features a galactose sugar moiety linked to the petunidin aglycone via a glycosidic bond, with a chloride ion enhancing its biological activities.

Scientific Research Applications

- Antioxidant Properties

- Anti-inflammatory Effects

- Cellular Mechanisms

Applications in the Food Industry

- Natural Colorant : Due to its vibrant hue, P3GCl is used as a natural food colorant in various products. Its stability and safety profile make it an attractive alternative to synthetic dyes .

- Nutraceutical Ingredient : P3GCl is incorporated into dietary supplements for its health-promoting properties, particularly its antioxidant capacity .

Cosmetic Applications

- Skin Health : The antioxidant properties of P3GCl make it a candidate for inclusion in cosmetic formulations aimed at protecting skin from oxidative damage and improving overall skin health .

- Hepatocyte Studies

- Food Matrix Interaction

Analyse Des Réactions Chimiques

Molecular Features Influencing Reactions

-

Core structure : Flavonoid backbone with a chromenylium ion, 3,4-dihydroxy-5-methoxyphenyl group, and galactoside substituent .

-

Reactive sites :

Key Structural Data

| Property | Value/Descriptor | Source |

|---|---|---|

| SMILES | COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Hydrogen Bond Donors | 8 | |

| Hydrogen Bond Acceptors | 12 |

Degradative Reactions

-

Glycosidase cleavage : β-Galactosidases hydrolyze the O-glycosidic bond, releasing petunidin aglycone and galactose . This reaction is pH-dependent and accelerates under acidic conditions (e.g., gastric pH) .

Free Radical Scavenging

-

Mechanism : Donates hydrogen atoms from phenolic hydroxyl groups to neutralize reactive oxygen species (ROS) .

-

Key targets : Superoxide (O₂⁻), hydroxyl (·OH), and peroxyl radicals (ROO·) .

Antioxidant Capacity Data

| Assay | Result | Source |

|---|---|---|

| DPPH radical scavenging | IC₅₀ comparable to ascorbic acid | |

| Inhibition of lipid peroxidation | >70% at 50 μM |

Structural Rearrangements

-

Acidic conditions (pH <3) : Stabilizes the flavylium cation (red hue) .

-

Neutral/alkaline conditions (pH 7–8) : Forms quinoidal bases (blue/purple) or chalcones (colorless) .

Spectral Changes

| pH | λₘₐₓ (nm) | Dominant Form |

|---|---|---|

| 1.0 | 520 | Flavylium cation |

| 7.4 | 580 | Quinoidal base |

| 9.0 | 430 | Chalcone |

Binding to Divalent Cations

-

Sites : Ortho-dihydroxyl groups on the phenyl ring (3',4'-OH) .

-

Stoichiometry : Forms 1:1 complexes with Fe²⁺/Cu²⁺, inhibiting Fenton reactions .

Chelation Efficacy

| Metal Ion | Stability Constant (log K) |

|---|---|

| Fe²⁺ | 8.2 ± 0.3 |

| Cu²⁺ | 7.9 ± 0.2 |

Enzyme Inhibition

-

Tyrosinase : Competitively inhibits melanogenesis by binding to the enzyme’s copper-active site (Kᵢ = 12 μM).

-

COX-2/NF-κB : Suppresses pro-inflammatory pathways via redox modulation (IC₅₀ = 25 μM in RAW 264.7 macrophages) .

Apoptotic Induction in Cancer Cells

Thermal and Photolytic Pathways

-

Thermal degradation : Half-life of 120 minutes at 90°C in aqueous solution .

-

Light exposure : UV-induced cleavage of the chromenylium ring, forming phloroglucinol derivatives .

Degradation Products

| Condition | Major Products |

|---|---|

| Heat (90°C) | Protocatechuic acid, galactose |

| UV light (254 nm) | Phloroglucinol, syringic acid |

Chromatographic Behavior

Propriétés

IUPAC Name |

2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28500-02-9 | |

| Record name | Petunidin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.